molecular formula C22H17FN4OS3 B11311031 2-[(2-fluorobenzyl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide

2-[(2-fluorobenzyl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11311031
M. Wt: 468.6 g/mol
InChI Key: ANEAVPVCNRMPRI-UHFFFAOYSA-N
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Description

2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(5-METHYL-1,3-THIAZOL-2-YL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a combination of fluorophenyl, thiazole, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(5-METHYL-1,3-THIAZOL-2-YL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyrimidine intermediates, followed by their coupling with the fluorophenylmethylsulfanyl group. Common reagents used in these reactions include sulfur, nitrogen sources, and various catalysts to facilitate the formation of the thiazole and pyrimidine rings .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(5-METHYL-1,3-THIAZOL-2-YL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the aromatic rings .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(5-METHYL-1,3-THIAZOL-2-YL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine and ritonavir, which have diverse biological activities.

    Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytosine, known for their roles in chemotherapy and genetic material.

Uniqueness

What sets 2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(5-METHYL-1,3-THIAZOL-2-YL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE apart is its unique combination of fluorophenyl, thiazole, and pyrimidine moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H17FN4OS3

Molecular Weight

468.6 g/mol

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)-5-phenylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C22H17FN4OS3/c1-14-11-24-22(30-14)27-20(28)19-18(31-16-8-3-2-4-9-16)12-25-21(26-19)29-13-15-7-5-6-10-17(15)23/h2-12H,13H2,1H3,(H,24,27,28)

InChI Key

ANEAVPVCNRMPRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=NC(=NC=C2SC3=CC=CC=C3)SCC4=CC=CC=C4F

Origin of Product

United States

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